molecular formula C23H23N5O2S2 B2393740 3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-10-9

3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2393740
CAS RN: 847401-10-9
M. Wt: 465.59
InChI Key: OGANRYTZLOLXEU-UHFFFAOYSA-N
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Description

3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C23H23N5O2S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Research has shown that compounds structurally related to 3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exhibit significant antituberculosis activity. For instance, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated promising activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Antimicrobial and Antifungal Properties

Several compounds sharing structural features with the chemical have displayed antimicrobial and antifungal properties. A study of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates revealed notable antimicrobial activity against various microorganisms (Başoğlu et al., 2013). Additionally, research on N-substituted derivatives of a similar compound showed moderate to talented antibacterial activity (Khalid et al., 2016).

Anticancer Potential

Research into benzimidazole derivatives bearing 1,2,4-triazole, which are structurally related, has indicated potential anticancer activity. Molecular docking studies showed these compounds binding effectively with cancer targets, suggesting their role as potential anticancer agents (Karayel, 2021).

properties

IUPAC Name

3-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S2/c29-21(26-13-7-2-8-14-26)16-31-22-25-24-20(28(22)17-9-3-1-4-10-17)15-27-18-11-5-6-12-19(18)32-23(27)30/h1,3-6,9-12H,2,7-8,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGANRYTZLOLXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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